

A Guide to the Certified Reference Material for Norbaeocystin

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Compound of Interest			
Compound Name:	Norbaeocystin		
Cat. No.:	B1244615	Get Quote	

For researchers, scientists, and professionals in drug development engaged in the study of psychedelic compounds, the availability of high-quality reference materials is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the Certified Reference Material (CRM) for **norbaeocystin**, a key tryptamine analog of psilocybin found in psychoactive mushrooms. This document outlines the characteristics of the commercially available **norbaeocystin** CRM, compares it with other relevant reference standards, and provides detailed experimental protocols for its analytical characterization.

Comparison of Norbaeocystin CRM with Related Psilocybin Analogs

The establishment of a **norbaeocystin** CRM provides a critical tool for the accurate quantification and identification of this compound in various matrices. A commercially available **norbaeocystin** CRM is offered by Cayman Chemical, qualified as a Certified Reference Material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards[1]. This ensures its metrological traceability and suitability as a quantitative analytical reference standard. The CRM is typically supplied as a solution in a concentration of 100 µg/ml in an acetonitrile:water (1:1) mixture[1][2].

Below is a comparative table summarizing the key characteristics of the **norbaeocystin** CRM alongside the CRMs for psilocybin and psilocin, its more widely known analogs.



Feature	Norbaeocystin CRM	Psilocybin CRM	Psilocin CRM
CAS Number	21420-59-7[1][3]	520-52-5	520-53-6
Molecular Formula	C10H13N2O4P	C12H17N2O4P	C12H16N2O
Formula Weight	256.2 g/mol	284.3 g/mol	204.3 g/mol
Purity	≥98% (for solid form)	Typically ≥98%	Typically ≥98%
Formulation	100 μg/mL solution in acetonitrile:water (1:1)	1 mg/mL solution in acetonitrile:water (1:1)	1.0 mg/mL in Acetonitrile or 100 μg/mL for deuterated standard
Regulatory Status	Research and forensic use	Schedule I (US); DEA exempt preparation available	Schedule I (US); DEA exempt preparation available
Supplier Example	Cayman Chemical	Cayman Chemical, Cerilliant	Cerilliant
ISO Accreditation	ISO/IEC 17025 and ISO 17034	ISO/IEC 17025 and ISO 17034	ISO Guide 34, ISO/IEC 17025

Experimental Protocols for Characterization and Quantification

The certification of a reference material for **norbaeocystin** involves a series of rigorous analytical experiments to confirm its identity, purity, and concentration. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the **norbaeocystin** reference material and to identify any potential impurities.

Methodology:



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution using a mixture of ultrapure water and acetonitrile, both acidified with 0.1-0.3% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength of 266 nm.
- Procedure: A known concentration of the norbaeocystin standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by dividing the peak area of norbaeocystin by the total peak area of all observed components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity of **norbaeocystin** and to accurately quantify its concentration in solution.

Methodology:

- Instrumentation: A triple quadrupole LC-MS/MS system.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Chromatography: Similar to the HPLC method, a C18 column is used with a gradient of water and acetonitrile containing formic acid.
- Sample Preparation: The CRM solution is diluted to fall within the linear range of the
 instrument. For quantification in mushroom matrices, a "dilute and shoot" method can be
 employed after extraction.



• Data Analysis: The identity of **norbaeocystin** is confirmed by comparing its mass spectrum and retention time with a known standard. Quantification is achieved by constructing a calibration curve using a series of known concentrations of the CRM.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To unequivocally confirm the chemical structure of the **norbaeocystin** reference material.

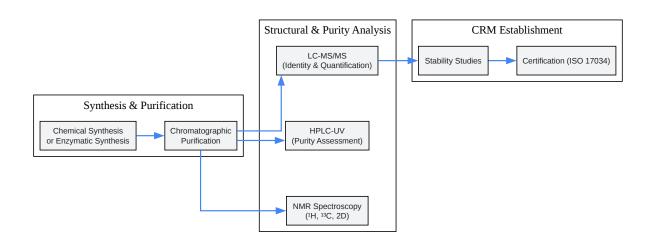
Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., D2O, MeOD).
- Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.
- Data Analysis: The resulting spectra are analyzed to confirm the connectivity of atoms and the overall structure of the **norbaeocystin** molecule.

Visualizing the Path to Norbaeocystin Certification

The following diagrams illustrate the key processes involved in the establishment and analysis of a **norbaeocystin** CRM.

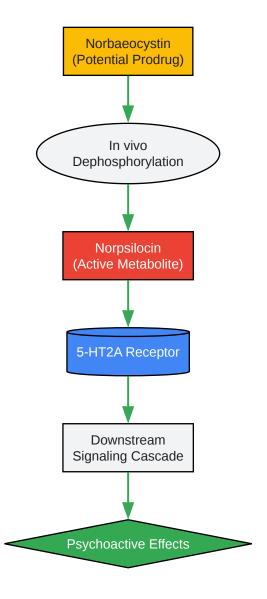




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Experimental workflow for CRM establishment.





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Hypothesized metabolic activation of norbaeocystin.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]







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